Comparative Kv3.1 Modulatory Potency: Kv3 modulator 4 Versus AUT1 in Recombinant Human Channels
In recombinant human Kv3.1 channel assays, Kv3 modulator 4 demonstrates a pEC50 of 5.45 . When compared with AUT1, which exhibits a pEC50 of 5.33 on human recombinant Kv3.1b channels , Kv3 modulator 4 shows a quantifiable potency differential of ΔpEC50 = +0.12, corresponding to approximately 1.3-fold higher potency (EC50: 3.55 μM vs. 4.68 μM) . Both compounds function as positive allosteric modulators and share the imidazolidine-2,4-dione core pharmacophore [1].
| Evidence Dimension | Kv3.1 modulatory potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 5.45 (EC50 ≈ 3.55 μM) |
| Comparator Or Baseline | AUT1: pEC50 = 5.33 (EC50 ≈ 4.68 μM) |
| Quantified Difference | ΔpEC50 = +0.12 (approximately 1.3-fold higher potency) |
| Conditions | Human recombinant Kv3.1 / Kv3.1b channels; in vitro electrophysiology |
Why This Matters
A pEC50 difference of 0.12 translates to a meaningful concentration shift in functional assays, enabling users to distinguish whether observed biological effects stem from compound-specific pharmacology versus general Kv3.1 activation.
- [1] Parekh PK, Sidor MM, Gillman AG, et al. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator. Neuropsychopharmacology. 2018;43(2):435-444. View Source
